molecular formula C10H12ClN3O B8194024 4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8194024
M. Wt: 225.67 g/mol
InChI Key: GZSSYBIMDYQFBX-UHFFFAOYSA-N
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Description

4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound with the molecular formula C9H10ClN3O It is a derivative of pyrrolo[2,3-d]pyrimidine, a heterocyclic compound that contains both pyrrole and pyrimidine rings

Properties

IUPAC Name

4-chloro-7-(2-methoxyethyl)-2-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c1-7-12-9(11)8-3-4-14(5-6-15-2)10(8)13-7/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSSYBIMDYQFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2CCOC)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane . This intermediate is then reacted with formamidine to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine include:

Uniqueness

What sets 4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine apart is its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

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